tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin
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Overview
Description
tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is a modified form of lovastatin, a well-known cholesterol-lowering agent. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group and a dihydro modification, which enhances its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reactions with nucleophiles like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
The reactions typically occur under mild conditions, with the choice of solvent and temperature tailored to the specific reaction. For example, oxidation reactions may be carried out in dichloromethane (CH2Cl2) at room temperature, while reduction reactions might require anhydrous conditions and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Studied for its potential effects on cholesterol biosynthesis and metabolism.
Medicine: Investigated for its cholesterol-lowering properties and potential therapeutic applications.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis . The TBDMS group protects the hydroxyl functionalities, allowing the compound to interact more effectively with its molecular targets. The dihydro modification enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl Ether Lovastatin: Similar in structure but lacks the dihydro modification.
tert-Butyldimethylsilyl Ether Simvastatin: Another cholesterol-lowering agent with a TBDMS protecting group.
Uniqueness
tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is unique due to its combined TBDMS protection and dihydro modification, which enhance its stability, reactivity, and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C30H52O5Si |
---|---|
Molecular Weight |
520.8 g/mol |
IUPAC Name |
[(1S,3S,4aR,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C30H52O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,19-26,28H,10,13-18H2,1-9H3/t19-,20-,21-,22-,23+,24+,25-,26-,28-/m0/s1 |
InChI Key |
ZPYBLJPPVJXLJW-HHYXTPJVSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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